ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a 4-acetoxybenzylidene substituent at position 2, a phenyl group at position 5, a methyl group at position 7, and an ethyl carboxylate moiety at position 4. Its structure has been confirmed via X-ray crystallography, revealing a nearly planar thiazolopyrimidine core (r.m.s. deviation = 0.100 Å) and dihedral angles of 89.86° and 7.97° between the core and the phenyl/benzylidene rings, respectively . The 4-acetoxy group introduces steric and electronic effects that influence intermolecular interactions, such as C–H···O hydrogen bonds and π-stacking (centroid distance = 3.7523 Å), which dictate its crystalline packing . This compound is synthesized via condensation of a thiazolopyrimidine precursor with 4-acetoxybenzaldehyde under acidic conditions, a method analogous to related derivatives .
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-4-31-24(30)21-15(2)26-25-27(22(21)18-8-6-5-7-9-18)23(29)20(33-25)14-17-10-12-19(13-11-17)32-16(3)28/h5-14,22H,4H2,1-3H3/b20-14+ |
InChI Key |
PWGQWXZDWLBSKT-XSFVSMFZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 492.5 g/mol. The compound features a thiazolo-pyrimidine core structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Utilizing catalysts such as piperidine or pyridine.
- Cyclization Reactions : Employing reagents like phosphorus oxychloride (POCl₃) or acetic anhydride.
- Esterification : Using ethanol and acid catalysts.
These methods allow for the formation of the thiazolopyrimidine structure while introducing various functional groups that enhance biological activity.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study Findings
In a study assessing the cytotoxic effects of synthesized thiazole derivatives, it was found that:
- The compound exhibited an IC₅₀ value of approximately 7.26 µM against HepG2 cells.
- Comparative studies with standard drugs like Staurosporine revealed that the compound's activity was on par with established anticancer agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer proliferation.
- Receptor Binding : Modulation of signaling pathways through receptor interactions.
- Nucleic Acid Intercalation : Potential binding to DNA/RNA affecting gene expression.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazolopyrimidine derivatives:
| Compound | IC₅₀ (MCF-7) | IC₅₀ (HepG2) |
|---|---|---|
| Ethyl (compound in focus) | 6.77 µM | 7.26 µM |
| Staurosporine (control drug) | 6.77 µM | 8.40 µM |
This table illustrates the competitive efficacy of the compound relative to established anticancer drugs.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
The 4-acetoxybenzylidene substituent distinguishes the target compound from analogs with varying substituents (Table 1). Key comparisons include:
- Positional Isomerism : Derivatives with 2-acetoxybenzylidene (e.g., ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) exhibit distinct dihedral angles (7.97° vs. 89.86° for the target compound), altering molecular planarity and crystal packing .
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 2,4-dimethoxybenzylidene in ) increase electron density, enhancing solubility but reducing electrophilic reactivity compared to the 4-acetoxy group .
- Hydrogen-Bonding Capacity : Hydroxybenzylidene derivatives (e.g., 2- or 4-hydroxybenzylidene) form stronger intermolecular O–H···O/N hydrogen bonds, whereas the 4-acetoxy group favors weaker C–H···O interactions, impacting solubility and melting points .
Table 1: Substituent Effects on Benzylidene Derivatives
*Data inferred from analogous synthesis methods.
Structural and Crystallographic Comparisons
- Molecular Planarity : The target compound’s thiazolopyrimidine core is nearly planar, similar to derivatives with 4-methyl or 4-bromophenyl groups (e.g., ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) . However, bulkier substituents (e.g., 3-phenylallylidene in ) induce torsional strain, deviating the benzylidene ring by up to 20° from coplanarity .
- Crystal Packing : The 4-acetoxy group promotes C–H···O interactions and π-stacking, whereas trimethoxybenzylidene derivatives (e.g., 2,4,6-trimethoxy in ) form denser networks via O–H···O and C–H···π bonds, resulting in higher melting points (>250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
